molecular formula C16H14O4 B185381 ethyl 2-benzoyloxybenzoate CAS No. 110519-56-7

ethyl 2-benzoyloxybenzoate

Cat. No.: B185381
CAS No.: 110519-56-7
M. Wt: 270.28 g/mol
InChI Key: DYUMTASZJHGOHU-UHFFFAOYSA-N
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Description

ethyl 2-benzoyloxybenzoate is an organic compound belonging to the ester class. Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular ester is derived from benzoic acid and is characterized by its unique chemical structure, which includes a benzoyloxy group attached to the benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(benzoyloxy)-, ethyl ester typically involves the esterification of benzoic acid with ethanol in the presence of a catalyst. One common method is the Fischer esterification, where benzoic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. The process involves the continuous mixing of benzoic acid and ethanol with a catalyst, followed by separation and purification steps to obtain the pure ester. The use of advanced techniques like distillation and crystallization ensures high purity and yield.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-benzoyloxybenzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to benzoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles like amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: Benzoic acid and ethanol.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

ethyl 2-benzoyloxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug formulations and as a prodrug to enhance the pharmacokinetic properties of active compounds.

    Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer industries.

Mechanism of Action

The mechanism of action of benzoic acid, 2-(benzoyloxy)-, ethyl ester involves its interaction with biological membranes and enzymes. The ester can permeate cell membranes and undergo hydrolysis to release benzoic acid, which exerts antimicrobial effects by disrupting microbial cell membranes and inhibiting enzyme activity. The molecular targets include microbial cell wall components and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: Another ester of benzoic acid, used in fragrances and as a solvent.

    Methyl benzoate: Similar in structure but with a methyl group instead of an ethyl group, used in flavorings and perfumes.

    Benzyl benzoate: Used as a medication and insect repellent.

Uniqueness

ethyl 2-benzoyloxybenzoate is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

110519-56-7

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

ethyl 2-benzoyloxybenzoate

InChI

InChI=1S/C16H14O4/c1-2-19-16(18)13-10-6-7-11-14(13)20-15(17)12-8-4-3-5-9-12/h3-11H,2H2,1H3

InChI Key

DYUMTASZJHGOHU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2

Origin of Product

United States

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